N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-22-9-8-19-6-4-14(5-7-19)13-18-25(20,21)15-2-3-16-17(12-15)24-11-10-23-16/h2-3,12,14,18H,4-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXJBLHTGLQJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine moiety, which is often associated with various pharmacological effects. The sulfonamide group contributes to its biological activity, particularly in antibacterial contexts.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O3S |
| Molecular Weight | 351.44 g/mol |
| IUPAC Name | This compound |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, sulfonamide derivatives are known to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial for bacterial DNA replication and cell division .
In studies involving various bacterial strains such as Salmonella typhi and Escherichia coli , compounds similar to this compound demonstrated moderate to strong antibacterial activity .
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. Sulfonamides are recognized for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are relevant in various therapeutic contexts. In vitro studies have reported strong inhibitory effects against AChE, making these compounds candidates for treating conditions such as Alzheimer's disease .
Case Studies and Research Findings
- Antibacterial Efficacy : A study synthesized several compounds incorporating piperidine and sulfonamide functionalities. The synthesized compounds were tested against multiple bacterial strains, revealing that some derivatives had IC50 values indicating strong antibacterial activity .
- Enzyme Inhibition Studies : Another research effort focused on the enzyme inhibition properties of sulfonamide derivatives. The results highlighted significant inhibitory effects on urease and AChE, suggesting potential therapeutic applications in managing infections and neurodegenerative diseases .
Comparison with Similar Compounds
Core Modifications
N-Benzyl-N-ethylpiperidine-4-carboxamide derivative (Compound 1, ) :
This compound shares the 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide core but replaces the 2-methoxyethyl-piperidinylmethyl group with a benzyl-ethyl-substituted piperidine-4-carboxamide. The carboxamide linker and bulky benzyl group reduce membrane permeability compared to the target compound’s methylene linkage .- N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(spiro-annulated isoxazoline) (4f, ): Incorporates a bis-sulfonamide structure with a spiro-annulated isoxazoline ring.
Goxalapladib () :
Contains a 1-(2-methoxyethyl)piperidin-4-yl group identical to the target compound but conjugated to a naphthyridine-acetamide scaffold. This modification broadens its application to atherosclerosis treatment via HSF1 pathway inhibition, highlighting the versatility of the 2-methoxyethyl-piperidine motif .
Substituent Effects
- 2-Methoxyethyl vs. tert-Butyl (): Substitution with tert-butyl (e.g., in ’s quinoline-carboxamide) increases hydrophobicity, favoring lipid bilayer interaction but reducing aqueous solubility. The 2-methoxyethyl group balances hydrophilicity and lipophilicity, optimizing pharmacokinetics .
Physicochemical Properties
*Calculated using fragment-based methods.
Q & A
Q. What are the recommended synthetic routes for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including sulfonamide coupling and functional group modifications. A plausible route starts with the reaction of 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with a piperidine derivative (e.g., 1-(2-methoxyethyl)piperidin-4-yl)methylamine under alkaline conditions. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Flow chemistry techniques, as demonstrated in flow-based syntheses of diazomethanes, may enhance reproducibility and reduce side reactions . Purification via column chromatography or preparative HPLC ensures high purity (>95%).
Q. How should researchers characterize the structural and physicochemical properties of this compound to confirm its identity and assess stability?
- Methodological Answer : Use a combination of 1H/13C NMR to verify the piperidine and benzodioxine moieties, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to identify sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) groups. Assess stability via HPLC-UV under accelerated conditions (e.g., 40°C/75% RH) to detect degradation products. LogP and pKa values can be determined experimentally or predicted using software like MarvinSuite .
Advanced Research Questions
Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this compound's interaction with neurological targets, such as dopamine receptors?
- Methodological Answer : Conduct radioligand binding assays (e.g., using [³H]spiperone for D2/D3 receptors) to measure affinity (Ki). Compare activity against analogs with modifications to the methoxyethyl or benzodioxine groups. Molecular docking studies (e.g., using AutoDock Vina) can predict binding modes in receptor pockets, as shown for structurally related D3 antagonists . Pair these with functional assays (e.g., cAMP inhibition) to assess agonist/antagonist behavior.
Q. How can researchers resolve discrepancies in biological activity data across different in vitro assays for this sulfonamide derivative?
**
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, buffer composition). Standardize protocols using reference compounds (e.g., known receptor antagonists) and validate with orthogonal assays (e.g., fluorescence polarization vs. SPR). Statistical tools like Bland-Altman plots or meta-analysis can identify systemic biases. Ensure compound integrity by verifying solubility (via dynamic light scattering) and aggregation-free states .
Q. What experimental designs are suitable for optimizing the enantioselective synthesis of this compound, given its chiral piperidine center?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or chiral resolving agents (e.g., tartaric acid derivatives) during key steps. Monitor enantiomeric excess (ee) via chiral HPLC or CE with cyclodextrin additives . For scale-up, consider continuous-flow asymmetric hydrogenation, which improves stereochemical control compared to batch methods .
Q. How can metabolic stability and toxicity risks be evaluated preclinically for this compound?
- Methodological Answer : Use hepatic microsome assays (human/rodent) to measure metabolic half-life (t½) and identify major metabolites via LC-MS/MS . Assess CYP450 inhibition potential (e.g., CYP3A4/2D6) using fluorogenic substrates. For toxicity, perform Ames tests for mutagenicity and hERG channel binding assays to screen for cardiac risks. Cross-reference with structural analogs to prioritize derivatives with improved safety profiles .
Data Contradiction Analysis
Q. How should conflicting data on this compound's solubility in aqueous vs. organic solvents be addressed?
- Methodological Answer : Solubility discrepancies often stem from measurement techniques (e.g., shake-flask vs. nephelometry). Re-evaluate using standardized protocols (USP <1058>) and account for pH (via Henderson-Hasselbalch adjustments for ionizable groups). Use molecular dynamics simulations to predict solvation free energy. If poor aqueous solubility persists, consider prodrug strategies (e.g., phosphate esters) or formulation with cyclodextrins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
